

2-Phenyl-1,3-propanediol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **2-Phenyl-1,3-propanediol**

Cat. No.: **B123019**

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Introduction

2-Phenyl-1,3-propanediol, a key organic compound, holds significant importance in various scientific and industrial sectors, most notably in pharmaceutical manufacturing. Its chemical structure, featuring a phenyl group attached to a propane-1,3-diol backbone, provides a versatile scaffold for the synthesis of more complex molecules. This technical guide offers an in-depth overview of **2-Phenyl-1,3-propanediol**, covering its chemical and physical properties, detailed synthesis protocols, and its primary applications, with a focus on its role as a critical intermediate in the production of the antiepileptic drug, Felbamate.

Chemical Structure and Properties

2-Phenyl-1,3-propanediol is a white crystalline solid at room temperature.^[1] Its structure is characterized by a phenyl group at the second position of the propane-1,3-diol chain.

CAS Number: 1570-95-2^{[1][2][3]}

Molecular Formula: C₉H₁₂O₂^{[1][3]}

Structure:

A summary of the key quantitative data for **2-Phenyl-1,3-propanediol** is presented in the table below for easy reference and comparison.

Property	Value	Reference
IUPAC Name	2-phenylpropane-1,3-diol	[1]
Molecular Weight	152.19 g/mol	[2]
Appearance	White crystalline solid	[1]
Melting Point	53-56 °C	
Solubility	Sparingly soluble in water	[1]
pKa (Predicted)	14.26 ± 0.10	[1]
SMILES	<chem>C1=CC=C(C=C1)C(CO)CO</chem>	[1]
InChI Key	BPBDZXFJDMJLIB-UHFFFAOYSA-N	[1]

Spectroscopic Data

While experimental spectra are not readily available in the public domain, the following sections describe the expected spectroscopic characteristics of **2-Phenyl-1,3-propanediol** based on its structure.

Predicted ¹H NMR Spectrum

- Aromatic Protons (C₆H₅): A multiplet is expected in the range of δ 7.20-7.40 ppm.
- Methine Proton (-CH-): A multiplet is anticipated around δ 3.00-3.20 ppm.
- Methylene Protons (-CH₂-OH): A multiplet is expected around δ 3.80-4.00 ppm.
- Hydroxyl Protons (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

Predicted ¹³C NMR Spectrum

- Aromatic Carbons (C₆H₅): Peaks are expected between δ 125-140 ppm.
- Methine Carbon (-CH-): A peak is anticipated around δ 50-55 ppm.

- Methylene Carbons (-CH₂-OH): A peak is expected around δ 65-70 ppm.

Key IR Absorption Peaks

- O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹.
- Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).
- Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
- C-O Stretch: A strong band in the region of 1000-1260 cm⁻¹.
- Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry Fragmentation

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 152. Key fragmentation patterns would likely involve the loss of water (M-18), a hydroxymethyl group (M-31), and cleavage of the C-C bonds adjacent to the phenyl group, leading to characteristic fragments.

Experimental Protocols

This section provides detailed methodologies for the synthesis of **2-Phenyl-1,3-propanediol** and its subsequent conversion to Felbamate.

Synthesis of 2-Phenyl-1,3-propanediol from Diethyl Phenylmalonate

This procedure details the reduction of diethyl phenylmalonate using sodium borohydride in the presence of a buffer.

Materials:

- Diethyl phenylmalonate
- Sodium dihydrogen phosphate monohydrate
- Absolute ethanol

- Sodium borohydride (solid)
- 10% Hydrochloric acid solution
- 50% Sodium hydroxide solution
- Ethyl acetate
- Toluene
- Water

Procedure:

- A mixture of 20 g of diethyl phenylmalonate, 6.6 g of sodium dihydrogen phosphate monohydrate, and 140 ml of absolute ethanol is prepared in a suitable reaction vessel.
- The mixture is cooled to 15 °C.
- 7.1 g of solid sodium borohydride is added to the cooled mixture.
- The reaction is allowed to proceed until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC).
- The excess sodium borohydride is quenched by the careful addition of a 10% HCl solution.
- The residual ethanol is removed by distillation.
- The resulting solution is then basified with a 50% NaOH solution.
- The product is extracted with ethyl acetate.
- The organic layer is washed with water and then evaporated to dryness.
- The resulting precipitate is crystallized from toluene to yield 20 g of **2-phenyl-1,3-propanediol** (63% yield).



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Synthesis workflow for **2-Phenyl-1,3-propanediol**.

Application in Drug Development: Synthesis of Felbamate

2-Phenyl-1,3-propanediol is a crucial starting material for the synthesis of Felbamate (**2-phenyl-1,3-propanediol** dicarbamate).

Materials:

- **2-Phenyl-1,3-propanediol**
- Toluene
- Tetrahydrofuran
- Phosgene
- Concentrated Ammonium Hydroxide (NH₄OH)
- Methanol (for recrystallization)

Procedure:

- 30.4 g (0.2 mole) of **2-phenyl-1,3-propanediol** is dissolved in a mixture of 100 ml of toluene and 35 g of tetrahydrofuran at room temperature.
- 30 ml of phosgene (0.44 moles) is passed into the solution while maintaining the temperature below 25°C.

- The solution is stirred for approximately 1 hour at room temperature after the phosgene addition is complete.
- The resulting tetrahydrofuran solution is then dripped into 140 ml of concentrated NH₄OH, which is held at 0°C.
- Stirring is continued for 1.5 hours at room temperature.
- The mixture is concentrated in vacuo on a steam bath to remove most of the tetrahydrofuran.
- 150 ml of water is added, and the mixture is stirred for 1 hour at room temperature.
- The mixture is filtered, and the filtrate is washed with water and dried in vacuo at 50°C to yield crude **2-phenyl-1,3-propanediol** dicarbamate (Felbamate).
- Recrystallization from methanol can be performed for further purification.



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